molecular formula C24H27NO4 B14914752 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B14914752
M. Wt: 393.5 g/mol
InChI Key: IFIPWXDCTFSSKZ-OAQYLSRUSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid derivative through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine, which is commonly used in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Piperidine is frequently used to remove the Fmoc protecting group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in organic synthesis and as a building block in the synthesis of complex molecules.

    Biology: Employed in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid is unique due to its specific structure, which includes a cyclohexyl group and an Fmoc-protected amino acid. This combination of features makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

InChI

InChI=1S/C24H27NO4/c1-24(13-7-2-8-14-24)21(22(26)27)25-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

IFIPWXDCTFSSKZ-OAQYLSRUSA-N

Isomeric SMILES

CC1(CCCCC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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